molecular formula C12H18N4O B1492649 1-(1-cyclobutylpiperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 2097964-46-8

1-(1-cyclobutylpiperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No. B1492649
CAS RN: 2097964-46-8
M. Wt: 234.3 g/mol
InChI Key: AWBCUSCLSJLEGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Cyclobutylpiperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde (CBT-T-CHO) is a heterocyclic compound consisting of a cyclobutylpiperidine, a 1H-1,2,3-triazole, and a carbaldehyde group. It is a highly stable, air-stable compound with a low toxicity profile and a wide range of applications in scientific research. CBT-T-CHO has been used in the synthesis of numerous compounds, including pharmaceuticals, agrochemicals, and polymers. It has also been used in the synthesis of various organometallic compounds, such as palladium complexes, and in the synthesis of small molecules. Furthermore, CBT-T-CHO has been used in the synthesis of various heterocyclic compounds, such as imidazolium salts, triazoles, and thiazoles.

Scientific Research Applications

Highly Fluorescent Dyes and Sensing Applications

  • A study explored the synthesis of highly fluorescent dyes with a pyrazolylpyrene (pyrazoolympicene) chromophore, exhibiting bright fluorescence and potential for sensing acidic environments due to their behavior as weak bases (Wrona-Piotrowicz et al., 2022).

Synthesis and Medicinal Chemistry

  • Another research discussed the regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase, a method integral for producing 1,4-substituted [1,2,3]-triazoles in peptide backbones or side chains, underscoring the method's compatibility with solid-phase peptide synthesis (Tornøe et al., 2002).

Heterocyclic Compound Synthesis

  • Research on sulfonyl-1,2,3-triazoles revealed they serve as stable precursors for various heterocycles important in synthetic and medicinal chemistry. These compounds facilitate the introduction of nitrogen atoms into heterocycles, showcasing the versatility of 1,2,3-triazoles in synthetic chemistry (Zibinsky & Fokin, 2013).

Antimicrobial Activity

  • A study on the synthesis of new 1,2,3-triazolyl pyrazole derivatives demonstrated their potential as antimicrobial agents, highlighting the relevance of triazole derivatives in developing new therapeutics (Bhat et al., 2016).

Carboannulation and Functionalized Triazolopyridines

  • Another investigation reported the synthesis of carboannulated and functionalized triazolopyridines via a novel method, showing the utility of triazole derivatives in creating complex organic structures with potential pharmaceutical applications (Syrota et al., 2020).

properties

IUPAC Name

1-(1-cyclobutylpiperidin-3-yl)triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O/c17-9-10-7-16(14-13-10)12-5-2-6-15(8-12)11-3-1-4-11/h7,9,11-12H,1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWBCUSCLSJLEGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCCC(C2)N3C=C(N=N3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-cyclobutylpiperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1-cyclobutylpiperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 2
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1-(1-cyclobutylpiperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 3
1-(1-cyclobutylpiperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 4
Reactant of Route 4
1-(1-cyclobutylpiperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 5
1-(1-cyclobutylpiperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 6
1-(1-cyclobutylpiperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde

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